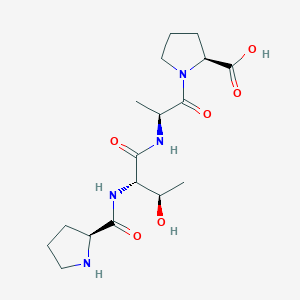
L-Prolyl-L-threonyl-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-threonyl-L-alanyl-L-proline is a tetrapeptide composed of four amino acids: proline, threonine, alanine, and proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-threonyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for alanine and the final proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-threonyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue may yield a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.
Applications De Recherche Scientifique
L-Prolyl-L-threonyl-L-alanyl-L-proline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-threonyl-L-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the peptide is used, such as in drug delivery or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Prolyl-L-alanyl-L-threonyl-L-proline
- L-Prolyl-L-threonyl-L-alanyl-L-alanine
- L-Prolyl-L-threonyl-L-alanyl-L-valine
Uniqueness
L-Prolyl-L-threonyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activity.
Propriétés
Numéro CAS |
460052-20-4 |
|---|---|
Formule moléculaire |
C17H28N4O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H28N4O6/c1-9(16(25)21-8-4-6-12(21)17(26)27)19-15(24)13(10(2)22)20-14(23)11-5-3-7-18-11/h9-13,18,22H,3-8H2,1-2H3,(H,19,24)(H,20,23)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1 |
Clé InChI |
OCOHVOJCBIWJCU-PPCPHDFISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


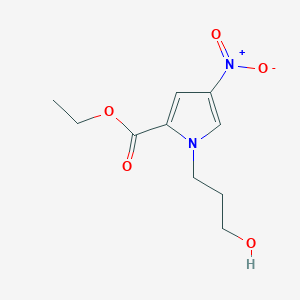
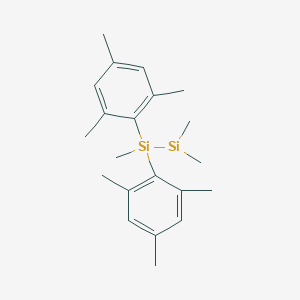
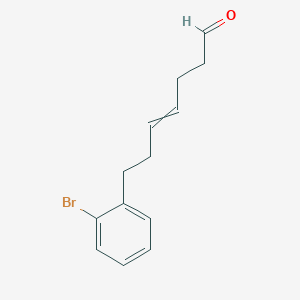
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)

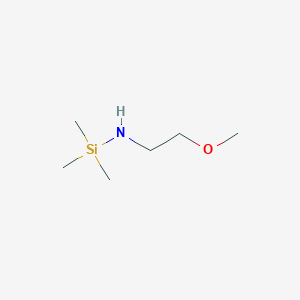

![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
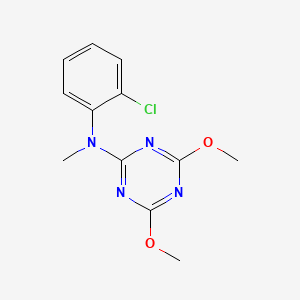
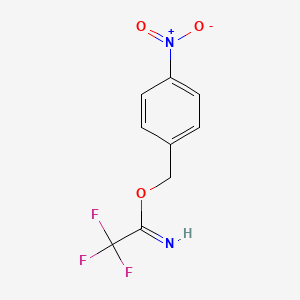

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
